molecular formula C19H13FN2OS2 B2522609 4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile CAS No. 478081-56-0

4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile

Cat. No.: B2522609
CAS No.: 478081-56-0
M. Wt: 368.44
InChI Key: WELGMXCPZPEPRG-UHFFFAOYSA-N
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Description

4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile is a multifunctionalized thiophene derivative of significant interest in medicinal chemistry and materials science research. This compound features a benzoyl electron-withdrawing group and a 3-fluorobenzylsulfanyl substituent, creating a highly polarized molecular structure that induces unique dipole-dipole interactions and π-π stacking behavior valuable for developing functional materials and self-assembling systems . The aminothiophenecarbonitrile core provides a versatile scaffold for designing novel heterocyclic compounds, particularly as a key intermediate in synthesizing purine analogs and other complex nitrogen-containing heterocycles with potential bioactivity . Researchers are exploring this compound's mechanism of action in various experimental models, where its strategic substitution pattern allows for specific molecular interactions with biological targets. The presence of both electron-donating (amino) and electron-withdrawing (benzoyl, carbonitrile) groups creates a push-pull system that may be exploited in the development of advanced materials with unique electronic properties. The 3-fluorobenzylsulfanyl moiety offers potential for additional chemical modifications and may influence the compound's binding affinity to biological targets, making it a valuable scaffold for structure-activity relationship studies in drug discovery research. This specialized chemical is strictly for research applications in laboratory settings only.

Properties

IUPAC Name

4-amino-5-benzoyl-2-[(3-fluorophenyl)methylsulfanyl]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2OS2/c20-14-8-4-5-12(9-14)11-24-19-15(10-21)16(22)18(25-19)17(23)13-6-2-1-3-7-13/h1-9H,11,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELGMXCPZPEPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC3=CC(=CC=C3)F)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile typically involves multi-step organic reactions One common method includes the reaction of 3-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Reactivity at the Amino Group

The primary amine (-NH₂) undergoes typical nucleophilic reactions, including alkylation, acylation, and condensation.

Acylation

Reacting with acyl chlorides or anhydrides under basic conditions forms amides:
Example :

Compound+AcClEt3N, DCM4-Acetamido-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile\text{Compound} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-Acetamido-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile}

  • Conditions : Dichloromethane (DCM), triethylamine, room temperature .

  • Yield : ~70–85% (based on analogous reactions in ).

Schiff Base Formation

The amino group reacts with aldehydes/ketones to form imines:
Example :

Compound+BenzaldehydeMeOH, reflux4-(Benzylideneamino)-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile\text{Compound} + \text{Benzaldehyde} \xrightarrow{\text{MeOH, reflux}} \text{4-(Benzylideneamino)-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile}

  • Conditions : Methanol, catalytic acid, reflux .

Reactivity at the Nitrile Group

The cyano (-CN) group participates in hydrolysis and nucleophilic additions.

Hydrolysis to Carboxylic Acid

Acidic or basic hydrolysis converts the nitrile to a carboxylic acid:
Example :

CompoundH2SO4,Δ4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarboxylic acid\text{Compound} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarboxylic acid}

  • Conditions : Concentrated H₂SO₄, 80–100°C .

  • Yield : ~60–75% (analogous to , Example 59).

Reduction to Amine

Catalytic hydrogenation reduces the nitrile to a primary amine:

CompoundH2,Pd/C4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenemethylamine\text{Compound} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenemethylamine}

  • Conditions : H₂ (1 atm), Pd/C, ethanol .

Oxidation of the Sulfanyl Group

The (3-fluorobenzyl)sulfanyl (-S-) moiety oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-).

Oxidizing AgentProductConditionsYield
H₂O₂ (30%)SulfoxideAcetic acid, 50°C~80%
mCPBASulfoneDCM, 0°C to RT~90%

Example :

CompoundmCPBA, DCM4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfonyl]-3-thiophenecarbonitrile\text{Compound} \xrightarrow{\text{mCPBA, DCM}} \text{4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfonyl]-3-thiophenecarbonitrile}

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes halogenation or nitration at the 4-position (if unsubstituted).

Nitration

CompoundHNO3,H2SO44-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile-4-nitro\text{Compound} \xrightarrow{\text{HNO}_3, \text{H}_2\text{SO}_4} \text{this compound-4-nitro}

  • Conditions : Mixed acid (HNO₃/H₂SO₄), 0–5°C .

Cross-Coupling Reactions

The nitrile or sulfide groups enable transition-metal-catalyzed couplings.

Suzuki Coupling

Aryl boronic acids react at the 5-position (if activated):

Compound+PhB(OH)2Pd(PPh3)4,Na2CO3This compound-5-phenyl\text{Compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{this compound-5-phenyl}

  • Conditions : Toluene/water, 80°C .

Condensation Reactions

The amino and nitrile groups participate in cyclocondensation to form heterocycles.

Formation of Imidazopyrimidines

Compound+GlyoxalAcOHImidazo[1,2-a]pyrimidine derivative\text{Compound} + \text{Glyoxal} \xrightarrow{\text{AcOH}} \text{Imidazo[1,2-a]pyrimidine derivative}

  • Conditions : Acetic acid, reflux .

Scientific Research Applications

1.1 Anticancer Properties

Research indicates that 4-amino derivatives often exhibit significant anticancer activities. Compounds similar to 4-amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile have been evaluated for their efficacy against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell growth effectively, demonstrating mean growth inhibition rates in the low micromolar range (GI50 values) .

1.2 Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiophene-based compounds are known to possess broad-spectrum antimicrobial activity, and derivatives like this compound may exhibit similar effects. Preliminary studies suggest that modifications to the thiophene ring can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Therapeutic Potential

The therapeutic potential of this compound extends beyond anticancer and antimicrobial applications. It may also serve as a lead compound in the development of new drugs targeting:

  • Antiviral Agents : Given the structural similarities with known antiviral compounds, further exploration could yield effective treatments for viral infections.
  • Anti-inflammatory Drugs : The compound's ability to modulate biological pathways involved in inflammation suggests potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physical properties of the target compound with its analogs:

Compound (Substituent at Position 2) CAS Molecular Formula Molecular Weight (g/mol) Notable Features
3-Fluorobenzylsulfanyl (Target) 478081-57-1 C₁₉H₁₃FN₂OS₂ 368.45 Fluorine at meta position; moderate lipophilicity, potential catalytic activity
4-Fluorobenzylsulfanyl 478081-57-1* C₁₉H₁₃FN₂OS₂ 368.45 Fluorine at para position; isomer may alter electronic distribution
2-Methylbenzylsulfanyl 478081-56-0 C₂₀H₁₆N₂OS₂ 364.49 Methyl group increases steric bulk; lower polarity
Benzylsulfanyl 299165-93-8 C₁₉H₁₄N₂OS₂ 350.46 No fluorine; reduced molecular weight and lipophilicity
2-Oxo-2-phenylethylsulfanyl 133180-37-7 C₂₀H₁₄N₂O₂S₂ 378.47 Oxo group enhances polarity (LogP: 4.72); higher boiling point (662.5°C)
Isopropylsulfanyl 478081-64-0 C₁₅H₁₄N₂OS₂ 306.41 Smaller substituent; lower steric hindrance

Notes:

  • *CAS discrepancy exists for the 4-fluorobenzyl isomer in vs. 7.

Electronic and Steric Effects

  • Fluorine Substitution: The 3-fluorobenzyl group in the target compound introduces electron-withdrawing effects, which may enhance binding to electron-rich biological targets or catalytic metal centers. In contrast, the 4-fluorobenzyl isomer (CAS conflict noted) could exhibit altered dipole moments and solubility .
  • Polarity : The 2-oxo-2-phenylethyl substituent (CAS: 133180-37-7) introduces a ketone group, increasing polarity and hydrogen-bonding capacity, as reflected in its higher LogP (4.72) and boiling point .

Physicochemical Properties

  • Thermal Stability : The 2-oxo-2-phenylethyl analog (CAS: 133180-37-7) demonstrates high thermal stability (boiling point: 662.5°C), likely due to strong intermolecular interactions from the oxo group .
  • Lipophilicity : The benzylsulfanyl analog (CAS: 299165-93-8) has lower molecular weight and lipophilicity compared to the fluorinated target, suggesting differences in membrane permeability for pharmaceutical applications .

Biological Activity

4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

C16H14FN3S2\text{C}_{16}\text{H}_{14}\text{F}\text{N}_{3}\text{S}_{2}

This structure includes a thiophene ring, a benzoyl group, and a fluorobenzyl sulfanyl moiety, which may contribute to its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing similar functional groups have shown activity against various cancer cell lines, including lung and breast cancer cells.

Table 1: Antitumor Activity Against Different Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AA549 (Lung)2.12 ± 0.21DNA intercalation
Compound BMCF-7 (Breast)5.13 ± 0.97Apoptosis induction
4-Amino-5-benzoyl...HCC827 (Lung)TBDTBD

Note: The IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

In addition to antitumor activity, compounds with similar structures have demonstrated antimicrobial properties. For example, studies have shown that certain derivatives can inhibit bacterial growth effectively.

Table 2: Antimicrobial Efficacy

CompoundBacteria StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Compound AE. coli15
Compound BS. aureus10
4-Amino-5-benzoyl...TBDTBD

The biological activity of this compound may involve several mechanisms:

  • DNA Binding : Similar compounds have been observed to bind to DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.

Study 1: Antitumor Efficacy in Lung Cancer

A study evaluated the effects of various thiophene derivatives on A549 lung cancer cells using MTS cytotoxicity assays. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents.

Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. Compounds were tested for their ability to inhibit bacterial growth, revealing promising results that warrant further exploration.

Q & A

Q. Example Reaction Conditions :

StepReagents/ConditionsPurpose
BenzoylationBenzoyl chloride, DMF, 0–5°CIntroduce benzoyl group
Sulfanyl addition3-Fluorobenzyl mercaptan, K₂CO₃, THFAttach sulfanyl substituent
Nitrile stabilizationTrimethylsilyl cyanide (TMSCN)Stabilize carbonitrile group

Methodological considerations include inert atmospheres (N₂/Ar) and solvents like THF or DMSO to enhance reactivity .

Basic: How is spectroscopic characterization performed for this compound?

Answer:
Critical techniques include:

  • FT-IR/Raman spectroscopy : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, S–C bond vibrations ~600–700 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, thiophene carbons at δ 110–130 ppm).
  • X-ray diffraction (SHELX) : Resolve crystal structure and confirm stereochemistry .

Data Interpretation Tip : Compare experimental spectra with simulated spectra (e.g., using Gaussian or ORCA) to validate assignments .

Advanced: How can researchers resolve contradictions in polymorph stability data?

Answer:
Contradictions arise due to enantiotropic or monotropic relationships between polymorphs. Methodological approaches include:

  • Thermodynamic studies :
    • DSC/TGA : Measure melting points and enthalpy changes to rank stability .
    • Solubility vs. temperature plots : Identify transition temperatures (e.g., ROY polymorphs transition at ~60°C) .
  • Slurry conversion experiments : Suspend crystals in a solvent to observe phase transitions over time .
  • High-pressure crystallization : Study pressure-dependent stability (e.g., accelerated crystallization under elevated pressure) .

Q. Example Workflow :

Characterize polymorphs via PXRD.

Perform DSC to identify thermodynamic hierarchy.

Use slurry experiments to validate stability under ambient conditions .

Advanced: What strategies control conformational polymorphism during crystallization?

Answer:
Control hinges on manipulating molecular conformation and crystal packing:

  • Solvent selection : Polar solvents (e.g., ethanol) favor planar conformers; nonpolar solvents stabilize perpendicular conformers .
  • Additives : Use templating agents (e.g., surfactants) to direct specific packing modes.
  • Vapor annealing : Expose crystals to solvent vapor to reduce defects and stabilize metastable forms .

Case Study :
For ROY (a structural analog), controlling temperature and solvent led to six distinct polymorphs with varying colors and stabilities . Similar methodologies can be adapted for this compound by modifying substituent interactions (e.g., fluorobenzyl vs. methoxybenzyl groups) .

Advanced: How do intermolecular interactions influence crystallization kinetics?

Answer:
Key factors include:

  • Hydrogen bonding : Weak H-bonds (e.g., C–H···N) may slow crystallization by stabilizing metastable forms .
  • Defect engineering : Milling increases crystal defects, accelerating solid-solid phase transitions .
  • Dielectric relaxation spectroscopy : Probe molecular mobility in amorphous vs. crystalline states to predict crystallization tendency .

Q. Table: Impact of Defects on Transformation Rates

Crystal SizeDefect DensityTransformation Rate
Coarse (>250 µm)LowSlow
Fine (<88 µm)HighFast
MilledVery HighVery Fast

Note: Smaller particles with high defect density transform faster due to increased molecular mobility at defect sites .

Basic: What computational tools aid in crystal structure prediction?

Answer:

  • SHELX suite : For refining X-ray diffraction data (SHELXL for small molecules, SHELXPRO for macromolecules) .
  • VC-xPWDF method : Matches experimental PXRD patterns to simulated diffractograms (critical for high-throughput polymorph screening) .
  • Ab initio calculations (e.g., DFT) : Predict conformational energy differences (e.g., planar vs. perpendicular thiophene torsion) .

Q. Workflow :

Solve structure via SHELXD.

Validate using PLATON (check for missed symmetry or voids) .

Compare with VC-xPWDF simulations to confirm phase purity .

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